molecular formula C22H22N4O5S B15028663 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B15028663
M. Wt: 454.5 g/mol
InChI Key: CXCDTNFEMFAALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazino-benzoxazepine core can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[3-methylsulfanyl-6-(2,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H22N4O5S/c1-12(27)26-15-9-7-6-8-13(15)19-20(23-22(32-5)25-24-19)31-21(26)14-10-17(29-3)18(30-4)11-16(14)28-2/h6-11,21H,1-5H3

InChI Key

CXCDTNFEMFAALJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.